molecular formula C18H23N7O B4791142 2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-cyclopropylacetamide

2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-cyclopropylacetamide

Cat. No.: B4791142
M. Wt: 353.4 g/mol
InChI Key: VEOHMJMKKBVTLH-UHFFFAOYSA-N
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Description

2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-cyclopropylacetamide is a complex organic compound featuring multiple pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-cyclopropylacetamide typically involves the formation of pyrazole rings followed by their functionalization. One common method is the [4+2]-cycloaddition reaction of 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazines with alkenes . This reaction is facilitated by electron-withdrawing substituents such as bromine or chlorine in the pyrazole rings, which accelerate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-cyclopropylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include pyridazines and substituted pyrazole derivatives .

Scientific Research Applications

2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-cyclopropylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. The compound’s pyrazole rings can form coordination complexes with metal ions, influencing various biochemical processes . Additionally, its electron-withdrawing substituents enhance its reactivity, allowing it to participate in diverse chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-cyclopropylacetamide is unique due to its multiple pyrazole rings and cyclopropylacetamide moiety, which confer distinct chemical and biological properties. Its ability to form coordination complexes and participate in various reactions makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7O/c1-11-14(8-19-23(11)3)16-7-17(15-9-20-24(4)12(15)2)25(22-16)10-18(26)21-13-5-6-13/h7-9,13H,5-6,10H2,1-4H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOHMJMKKBVTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2=CC(=NN2CC(=O)NC3CC3)C4=C(N(N=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-cyclopropylacetamide

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